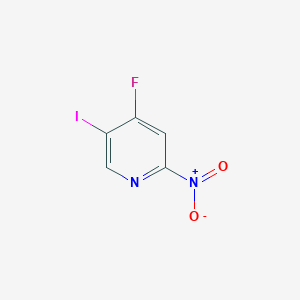

4-Fluoro-5-iodo-2-nitropyridine

Description

Properties

Molecular Formula |

C5H2FIN2O2 |

|---|---|

Molecular Weight |

267.98 g/mol |

IUPAC Name |

4-fluoro-5-iodo-2-nitropyridine |

InChI |

InChI=1S/C5H2FIN2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |

InChI Key |

RNCBWQLGZIPYPI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1[N+](=O)[O-])I)F |

Origin of Product |

United States |

Preparation Methods

Nitration of Halogenated Pyridine Precursors

A common approach involves nitrating a pre-halogenated pyridine derivative. For example, 4-fluoro-5-iodopyridine can undergo nitration at position 2 using mixed acids (HNO₃/H₂SO₄) or potassium nitrate in sulfuric acid.

Procedure :

- Dissolve 4-fluoro-5-iodopyridine in 1,2-dichloroethane at 0–10°C.

- Add potassium nitrate (1.2 equiv) and concentrated sulfuric acid (3.5 equiv) dropwise.

- Stir for 4–6 hours, monitoring progress via TLC.

- Quench with ice water, extract with dichloromethane, and purify via column chromatography.

Key Findings :

Sequential Halogenation and Nitration

An alternative route involves introducing iodine after nitration. For instance, 4-fluoro-2-nitropyridine is iodinated at position 5 using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Procedure :

- React 4-fluoro-2-nitropyridine with NIS (1.1 equiv) in acetonitrile at 80°C.

- Add a catalytic amount of FeCl₃ to facilitate electrophilic aromatic substitution.

- Reflux for 12–15 hours, then concentrate and purify via recrystallization.

Key Findings :

- NIS provides higher regioselectivity compared to ICl, minimizing di-iodination byproducts.

- Yields average 65–75% under optimized conditions.

One-Pot Multi-Step Synthesis

Recent advancements explore tandem reactions to streamline synthesis. A patented method for analogous nitropyridines involves:

- Nitration : Treat 4-fluoropyridine with fuming HNO₃ at -5°C to yield 4-fluoro-2-nitropyridine.

- Iodination : React the intermediate with iodine and mercuric oxide in ethanol at reflux.

Key Findings :

- Mercury-based iodination achieves >70% yield but raises environmental and safety concerns.

- Solvent choice (e.g., ethanol vs. DMF) impacts reaction rate and purity.

Optimization Strategies

Solvent and Temperature Effects

| Parameter | Nitration (Route 2.1) | Iodination (Route 2.2) |

|---|---|---|

| Optimal Solvent | 1,2-Dichloroethane | Acetonitrile |

| Temperature Range | 0–10°C | 80–100°C |

| Yield Improvement | 82% (vs. 53% in CH₂Cl₂) | 75% (vs. 60% in DMF) |

Polar aprotic solvents like acetonitrile enhance iodination by stabilizing transition states. Lower temperatures during nitration prevent ring decomposition.

Catalytic Enhancements

- FeCl₃ : Increases iodination rate by generating I⁺ ions (2 mol% sufficient).

- Benzoyl Peroxide : Radical initiators improve bromination efficiency in related compounds, suggesting potential for iodination optimization.

Challenges and Solutions

- Regioselectivity : The nitro group’s meta-directing nature complicates iodination at position 5. Using bulky directing groups (e.g., sulfonic acid) temporarily blocks competing positions.

- Purification : Silica gel chromatography effectively separates mono-iodinated products from di-iodinated impurities.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-5-iodo-2-nitropyridine can undergo various chemical reactions, including:

Substitution Reactions: The nitro and iodine groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the nitrogen atom.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-fluoro-5-iodo-2-aminopyridine, while nucleophilic substitution can introduce various functional groups at the iodine position .

Scientific Research Applications

4-Fluoro-5-iodo-2-nitropyridine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.

Agrochemicals: It is a precursor for the synthesis of herbicides and insecticides.

Mechanism of Action

The mechanism of action of 4-Fluoro-5-iodo-2-nitropyridine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyridine derivatives and their key features:

Key Observations:

- Halogen Positioning : Chloro and iodo substituents (e.g., 2-Chloro-5-fluoro-4-iodopyridine ) are common in cross-coupling reactions. The iodo group’s position (4 vs. 5) influences regioselectivity in further substitutions.

- Nitro Group Impact : Compounds like 2-Fluoro-4-methyl-5-nitropyridine exhibit heightened electrophilicity at the nitro-bearing position, making them reactive toward nucleophilic aromatic substitution.

- Amino vs. Nitro: Replacing nitro with amine (e.g., 5-Fluoro-4-iodopyridin-2-amine ) shifts reactivity toward hydrogen bonding and chelation, useful in coordination chemistry or drug design.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-fluoro-5-iodo-2-nitropyridine, and how can reaction conditions be systematically optimized?

- Methodological Approach :

- Start with a pyridine precursor (e.g., 2-aminopyridine) and sequentially introduce substituents via nitration, halogenation, and iodination. For example, nitration using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (~0–5°C) to avoid over-nitration, followed by fluorination via Halex reactions (KF/CuI in DMF) and iodination using NIS (N-iodosuccinimide) in acidic media .

- Optimize conditions via orthogonal experiments (e.g., varying temperature, stoichiometry, and reaction time) to maximize yield and purity. Statistical tools like ANOVA can identify critical parameters .

Q. What safety protocols are critical when handling nitro- and iodo-substituted pyridines?

- Key Precautions :

- Use PPE: Self-contained breathing apparatus, impervious gloves, and protective eyewear to avoid inhalation/contact with toxic vapors or dust .

- Avoid ignition sources due to potential thermal decomposition releasing irritants (e.g., NOₓ, I₂) .

- Neutralize waste with sodium bicarbonate before disposal, and segregate halogenated waste for professional treatment .

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Characterization Workflow :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., nitro group deshields adjacent protons; fluorine splits peaks via ¹⁹F-¹H coupling) .

- Mass Spectrometry (MS) : Detect molecular ion peaks (M⁺) and fragmentation patterns consistent with halogen loss (e.g., I⁺ at m/z 127) .

- X-ray Crystallography : Resolve regiochemistry ambiguities, especially for iodine positioning .

Advanced Research Questions

Q. How do electronic effects of substituents (NO₂, F, I) influence regioselective functionalization of the pyridine ring?

- Mechanistic Insights :

- The nitro group is a strong meta-director, while iodine and fluorine (ortho/para-directors) compete in electrophilic substitution. Use DFT calculations to model charge distribution and predict reactive sites .

- Experimentally, leverage directing groups (e.g., boronic acids) in cross-coupling reactions (Suzuki-Miyaura) to install substituents selectively .

Q. What strategies resolve contradictions in synthetic yields reported across different methodologies?

- Data Analysis Framework :

- Compare solvent polarity (e.g., DMF vs. DCM) and catalyst systems (e.g., CuI vs. Pd catalysts) to reconcile discrepancies. For example, polar aprotic solvents enhance fluorination efficiency but may promote side reactions with iodine .

- Use Arrhenius plots to assess temperature-dependent side reactions (e.g., nitro group reduction in the presence of iodide ions) .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Modeling Techniques :

- Perform MEP (Molecular Electrostatic Potential) maps to identify nucleophilic/electrophilic sites. Iodine’s polarizability enhances oxidative addition in Pd-catalyzed reactions .

- Simulate transition states for Suzuki couplings using Gaussian or ORCA software to optimize ligand selection (e.g., XPhos vs. SPhos) .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

- Process Chemistry Considerations :

- Monitor exothermicity in nitration steps using reaction calorimetry to prevent runaway reactions .

- Implement flow chemistry for iodination to improve heat/mass transfer and reduce byproduct formation .

Application-Oriented Questions

Q. How does the nitro group in this compound impact its potential as a pharmacophore in drug discovery?

- Bioactivity Assessment :

- Test nitroreductase-mediated activation in hypoxic tumor cells (cf. 5-fluorouracil’s mechanism) .

- Modify the nitro group to amine via catalytic hydrogenation (H₂/Pd-C) and evaluate cytotoxicity against cancer cell lines .

Q. Can this compound serve as a precursor for materials with non-linear optical (NLO) properties?

- Materials Science Approach :

- Measure hyperpolarizability (β) via EFISH (Electric-Field-Induced Second Harmonic) experiments. The electron-withdrawing nitro and iodine groups enhance charge-transfer transitions .

- Compare with analogs (e.g., 2-fluoro-4-iodo-6-methoxypyridine) to assess substituent effects on NLO efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.